1-(Difluoromethoxy)-4-fluorobenzene
Description
The Difluoromethoxy Group: Electronic and Steric Influence in Aromatic Systems
The difluoromethoxy group (-OCF₂H) is a key fluorinated substituent that has garnered significant attention in medicinal chemistry and drug discovery. nih.gov This group imparts a unique combination of electronic and steric properties to aromatic systems. Electronically, the difluoromethoxy group is considered to be a moderately electron-withdrawing substituent. nuph.edu.uanuph.edu.ua This is due to the strong inductive effect of the two fluorine atoms.
The steric profile of the difluoromethoxy group also plays a crucial role in its influence on molecular conformation and interactions. While the van der Waals radius of a single fluorine atom is relatively small, the steric demand of a polyfluorinated group increases with the number of fluorine atoms. researchgate.net In aryl difluoromethyl ethers, the conformation is influenced by a balance of steric interactions and electronic effects, such as negative hyperconjugation. nih.gov This can lead to specific spatial arrangements that may enhance binding affinity to target proteins. nih.gov The unique electronic and steric nature of the difluoromethoxy group allows it to serve as a versatile tool for modulating the properties of aromatic compounds in a targeted manner. nuph.edu.ua
Positioning of 1-(Difluoromethoxy)-4-fluorobenzene within the Landscape of Aryl Fluorides
This compound is an aryl fluoride (B91410), a class of organic compounds characterized by a fluorine atom directly attached to an aromatic ring. Aryl fluorides are important synthetic intermediates and are found in numerous bioactive molecules. The reactivity of the fluorine atom in an aryl fluoride can be modulated by the presence of other substituents on the aromatic ring.
In the case of this compound, the molecule possesses two distinct fluorine environments: the fluorine atom of the difluoromethoxy group and the fluorine atom directly attached to the benzene (B151609) ring. This structural feature makes it a valuable building block in synthetic chemistry, particularly for the synthesis of more complex molecules where selective reactions at different positions are required. researchgate.net The presence of the electron-withdrawing difluoromethoxy group can influence the reactivity of the aryl fluoride, making it susceptible to nucleophilic aromatic substitution reactions.
Below is a table summarizing some of the key properties of this compound.
| Property | Value |
| Molecular Formula | C₇H₅F₃O |
| InChI | InChI=1S/C7H5F3O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H |
| InChIKey | YCHCTKYETOOKMH-UHFFFAOYSA-N |
| Monoisotopic Mass | 162.02925 Da |
| Predicted XlogP | 2.9 |
| Data sourced from PubChem uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
1-(difluoromethoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHCTKYETOOKMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634814 | |
| Record name | 1-(Difluoromethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34888-09-0 | |
| Record name | 1-(Difluoromethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Insights into Reactions Involving 1 Difluoromethoxy 4 Fluorobenzene
Elucidation of Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a critical reaction class for the functionalization of aromatic compounds. In the case of 1-(difluoromethoxy)-4-fluorobenzene, the interplay between the fluorine and difluoromethoxy substituents significantly governs the reaction pathways and efficiencies.
Influence of Fluorine and Difluoromethoxy Groups on Ring Activation
The reactivity of an aromatic ring towards nucleophilic attack is largely dictated by the electronic properties of its substituents. Both the fluorine atom and the difluoromethoxy group are electron-withdrawing, a property that deactivates the benzene (B151609) ring towards electrophilic substitution but is essential for activating it towards nucleophilic aromatic substitution. vaia.comlibretexts.org
The difluoromethoxy group (OCF₂H) is also a potent electron-withdrawing group. The two fluorine atoms on the methoxy (B1213986) group pull electron density away from the oxygen atom, which in turn withdraws electron density from the aromatic ring through an inductive effect. This deactivation of the ring enhances its electrophilicity, making it more prone to nucleophilic attack. The presence of multiple electron-withdrawing groups, such as the fluorine and difluoromethoxy groups in this compound, further enhances the ring's activation for SNAr reactions. libretexts.org
The position of these activating groups relative to the leaving group is crucial. For effective stabilization of the intermediate formed during nucleophilic attack, the electron-withdrawing groups must be located at the ortho or para positions to the leaving group. libretexts.org In this compound, the difluoromethoxy group is para to the fluorine atom, a favorable arrangement for nucleophilic substitution of the fluorine.
Interactive Data Table: Comparison of Activating/Deactivating Effects
| Group | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Nucleophilic Aromatic Substitution |
| -F | Strong | Weak | Activating |
| -OCHF₂ | Strong | Weak | Activating |
Formation and Stability of Meisenheimer Complexes
The mechanism of nucleophilic aromatic substitution typically proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is a key factor in determining the reaction rate.
In the reaction of this compound with a nucleophile, the nucleophile attacks the carbon atom bearing the fluorine leaving group. This addition step leads to the formation of a cyclohexadienyl anion, the Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and, importantly, onto the electron-withdrawing substituents.
The presence of the para-difluoromethoxy group plays a critical role in stabilizing this intermediate. The negative charge can be delocalized onto the oxygen atom of the difluoromethoxy group through resonance, and further stabilized by the inductive effect of the two fluorine atoms in this group. This stabilization lowers the activation energy for the formation of the Meisenheimer complex, thereby facilitating the substitution reaction.
Recent research has explored the generation and reactivity of Meisenheimer complexes from various aromatic compounds. nih.gov While specific studies on the Meisenheimer complex of this compound are not extensively detailed in the provided search results, the general principles of SNAr dictate that its formation is a crucial mechanistic step. The stability of such complexes can be investigated using spectroscopic and computational methods.
Investigation of Radical Pathways in Difluoromethylation and Halogenation
Beyond nucleophilic substitution, radical reactions offer alternative and powerful strategies for the functionalization of aromatic compounds like this compound. These pathways often involve the generation of highly reactive radical intermediates.
Single Electron Transfer (SET) Mechanisms
Single Electron Transfer (SET) is a fundamental process in which an electron is transferred from a donor to an acceptor, generating radical ions. numberanalytics.comnumberanalytics.com This process can initiate a cascade of reactions, leading to the formation of new chemical bonds. In the context of reactions involving this compound, SET mechanisms can be employed to generate aryl radicals or other reactive species.
The core principle of SET involves the formation of a donor-acceptor complex, followed by the electron transfer event. numberanalytics.com The resulting radical ions can then undergo various transformations, such as fragmentation or coupling. numberanalytics.com For instance, photoredox catalysis can be used to facilitate SET processes under mild conditions, enabling the nucleophilic defluorination of even unactivated fluoroarenes. nih.gov This approach involves the generation of a radical cation from the fluoroarene, which is then more susceptible to nucleophilic attack.
The efficiency of SET processes is influenced by factors such as the redox potentials of the donor and acceptor, the solvent, and the presence of catalysts. numberanalytics.com Understanding these factors is crucial for designing effective radical-based synthetic methods.
Minisci-Type Reactions in Heteroaromatic Systems
The Minisci reaction is a powerful method for the C-H alkylation and acylation of electron-deficient heteroaromatic compounds via a radical mechanism. wikipedia.orgresearchgate.net While the primary focus of the Minisci reaction is on heterocycles, the underlying principles of radical addition to electron-poor aromatic systems are relevant.
The reaction typically involves the generation of a nucleophilic carbon-centered radical, which then adds to the protonated, electron-deficient heterocycle. scispace.com The resulting radical adduct is then oxidized to the final product. Various methods can be used to generate the initial radical, including the oxidative decarboxylation of carboxylic acids. wikipedia.org
Recent advancements have expanded the scope of Minisci-type reactions, including the use of photoredox catalysis to generate radicals under mild conditions. scispace.comnih.gov For instance, difluoromethyl radicals can be generated from suitable precursors and used in Minisci-type difluoromethylations of heteroaromatics. researchgate.net The difluoromethyl radical (•CF₂H) is more nucleophilic than the trifluoromethyl radical (•CF₃), leading to different reactivity and selectivity profiles. researchgate.net
While direct Minisci-type reactions on this compound itself are not explicitly detailed, the principles are applicable to the introduction of difluoromethyl groups into other aromatic systems, a transformation of significant interest in medicinal chemistry. researchgate.net
Interactive Data Table: Key Features of Minisci-Type Reactions
| Feature | Description |
| Substrate | Typically electron-deficient (hetero)arenes |
| Radical Source | Carboxylic acids, boronic acids, etc. |
| Key Intermediate | Radical adduct |
| Reaction Type | Radical C-H functionalization |
Mechanistic Studies of Decarboxylative Halogenation
Decarboxylative halogenation is a fundamental process for the synthesis of organic halides from carboxylic acids, involving the cleavage of a carbon-carbon bond and the release of carbon dioxide. nih.govacs.orgnih.gov This method can proceed through various mechanistic pathways, including radical mechanisms.
The classic Hunsdiecker reaction is a well-known example of decarboxylative bromination. Mechanistic studies have shown that these reactions can involve the formation of acyl hypohalites as intermediates. nih.gov More contemporary methods often utilize photoredox catalysis to facilitate the decarboxylation and subsequent halogenation. researchgate.net
A unified approach for the decarboxylative halogenation of (hetero)aryl carboxylic acids has been developed, which leverages ligand-to-metal charge transfer (LMCT) to generate aryl radicals. organic-chemistry.org These aryl radicals can then be trapped by a halogen source to form the corresponding aryl halide. This method is notable for its broad substrate scope and mild reaction conditions. organic-chemistry.org
The mechanism often involves the initial formation of a radical from the carboxylic acid, which then undergoes decarboxylation to form an aryl or alkyl radical. This radical can then abstract a halogen atom from a suitable source. The specific pathway can be influenced by the reaction conditions, including the choice of catalyst and oxidant.
Mechanisms of Metal-Catalyzed Functionalization
Oxidative addition (OA) and reductive elimination (RE) are reciprocal processes that form the entry and exit points of many catalytic cycles. umb.edu Oxidative addition initiates the cycle by activating the substrate. In this step, a low-valent metal complex, typically with a 16-electron configuration, reacts with a substrate like an aryl halide. libretexts.org The reaction involves the cleavage of a bond in the substrate (e.g., a Carbon-Halogen bond) and the formation of two new bonds to the metal center. umb.edu This process results in an increase of two in the metal's formal oxidation state, its coordination number, and its valence electron count. umb.edulibretexts.org For this compound, this would typically involve the oxidative addition of the C-F bond to a metal center, such as Palladium(0) or Nickel(0), although C-F bond activation is known to be more challenging than that of other carbon-halogen bonds.
Reductive elimination is the microscopic reverse of oxidative addition and is the product-forming step of the catalytic cycle. libretexts.orgumb.edu In this intramolecular reaction, two ligands cis to each other on the metal center couple and are expelled from the coordination sphere as a single molecule. libretexts.org This process leads to a decrease of two in the metal's oxidation state and coordination number, regenerating the active catalytic species which can then re-enter the cycle. libretexts.orglibretexts.org The balance between the bond strengths of the reactants (A-B) and the products (M-A, M-B) governs the thermodynamic favorability of these steps. umb.edu
| Process | Change in Oxidation State | Change in Electron Count | Change in Coordination Number |
|---|---|---|---|
| Oxidative Addition | +2 | +2 | +2 |
| Reductive Elimination | -2 | -2 | -2 |
Following oxidative addition, transmetallation is a critical step in most cross-coupling reactions. libretexts.org This process involves the transfer of an organic group from a main-group organometallic reagent to the transition metal catalyst. libretexts.org In a typical palladium-catalyzed cross-coupling reaction involving this compound, after the initial oxidative addition of the aryl fluoride (B91410) to the Pd(0) center to form a Pd(II) complex, a second organometallic compound (R-M') is introduced. Common reagents used for this purpose include organoborons (in Suzuki coupling), organotins (in Stille coupling), or organozincs (in Negishi coupling). libretexts.org
The transmetallation step proceeds with the R group from the R-M' reagent displacing the halide on the palladium(II) center, resulting in a new diorganopalladium(II) complex. This sets the stage for the final reductive elimination step, where the two organic ligands—the 4-(difluoromethoxy)phenyl group and the newly transferred R group—couple to form the final cross-coupled product. The choice of the main-group metal (M') and its associated ligands can significantly influence the rate and success of the transmetallation step.
The ligands coordinated to the metal center are not mere spectators; they are crucial in modulating the catalyst's reactivity, stability, and selectivity. The electronic and steric properties of ancillary ligands, such as phosphines or N-heterocyclic carbenes (NHCs), can be fine-tuned to optimize each step of the catalytic cycle.
For oxidative addition, electron-rich ligands can enhance the electron density at the metal center, promoting its ability to donate electrons into the σ*-orbital of the C-F bond of this compound, thereby facilitating bond cleavage. libretexts.org Conversely, for reductive elimination, the ligand's steric bulk plays a significant role. Bulky ligands can promote reductive elimination by creating steric crowding around the metal center, which is relieved upon product formation. Furthermore, properties like the ligand bite angle in bidentate phosphines are known to influence the ease of reductive elimination; larger bite angles can distort the geometry of the complex in a way that brings the two organic groups closer, promoting their coupling. youtube.com The ability of a ligand to dissociate and create a vacant coordination site can also be a critical factor, as a 16-electron complex is often required for oxidative addition to occur. umb.edulibretexts.org
Computational Analysis of Reaction Mechanisms
To gain deeper, quantitative insights into the complex reaction pathways of metal-catalyzed functionalization, computational chemistry has become an indispensable tool. Theoretical methods allow for the detailed study of transient species like transition states and high-energy intermediates that are often difficult or impossible to observe experimentally.
Density Functional Theory (DFT) has emerged as a leading computational method for investigating reaction mechanisms in organometallic chemistry. researchgate.netresearchgate.net It provides a good balance between computational cost and accuracy for calculating the electronic structure and energies of molecules. researchgate.net A key application of DFT is the location and characterization of transition states (TS), which are first-order saddle points on the potential energy surface connecting reactants to products. researchgate.net
For a reaction involving this compound, DFT calculations (often using a functional like B3LYP with an appropriate basis set) can model the geometric and energetic profile of elementary steps like oxidative addition. niscpr.res.inprensipjournals.com The characterization of a calculated TS structure is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency. This imaginary frequency corresponds to the atomic motion along the reaction coordinate, for instance, the stretching of the metal-carbon bond and the breaking of the carbon-fluorine bond during oxidative addition. The energy of this transition state relative to the reactants determines the activation barrier for the step.
| Property | Description | Typical Use |
|---|---|---|
| Absolute Energy (Hartrees) | The total electronic energy of the molecular structure. | Used to calculate relative energies (activation and reaction energies). |
| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | Indicates charge separation, relevant for solvent effects. niscpr.res.in |
| Key Bond Lengths (Å) | Distances between specific atoms in the optimized geometry. | To analyze bonding in intermediates and transition states. |
| Vibrational Frequencies (cm⁻¹) | Calculated frequencies of normal modes of vibration. | To characterize structures as minima (all real) or transition states (one imaginary). |
By applying DFT calculations to all relevant species in a proposed catalytic cycle—reactants, intermediates, transition states, and products—it is possible to construct a detailed energy landscape or reaction profile. researchgate.net This profile maps the potential energy of the system as it progresses along the reaction coordinate.
Advanced Spectroscopic and Structural Characterization of 1 Difluoromethoxy 4 Fluorobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 1-(difluoromethoxy)-4-fluorobenzene, a multi-nuclear approach is essential to fully characterize the molecule, taking into account the magnetically active nuclei: ¹H, ¹³C, and ¹⁹F.
Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F)
¹H NMR: The proton NMR spectrum of this compound is expected to show signals in two distinct regions: the aromatic region and the difluoromethoxy proton region. The aromatic protons will appear as a complex multiplet system due to spin-spin coupling between themselves and with the fluorine atom on the ring. The protons ortho to the fluorine atom are expected to show a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The protons ortho to the difluoromethoxy group will also be split. The most distinct signal in the ¹H NMR spectrum is the proton of the difluoromethoxy group (O-CF₂H), which typically appears as a triplet due to coupling with the two adjacent fluorine atoms.
¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon of the difluoromethoxy group is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms. The aromatic carbons will show a range of chemical shifts influenced by the electron-withdrawing effects of the fluorine and difluoromethoxy substituents. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom.
¹⁹F NMR: The fluorine NMR spectrum is crucial for this molecule, as it contains two different fluorine environments. A signal will be observed for the fluorine atom attached to the aromatic ring, and another for the two equivalent fluorine atoms of the difluoromethoxy group. The signal for the difluoromethoxy fluorine atoms is expected to be a doublet due to coupling with the proton of the same group. The signal for the aromatic fluorine will be a multiplet due to coupling with the aromatic protons.
Interpretation of Chemical Shifts and Coupling Constants
The chemical shifts (δ) in NMR are highly dependent on the electronic environment of the nucleus. The electron-withdrawing nature of the fluorine and difluoromethoxy groups will cause the aromatic protons and carbons to be deshielded, resulting in higher chemical shifts compared to unsubstituted benzene (B151609).
The coupling constants (J) provide valuable information about the connectivity of atoms. In the ¹H NMR spectrum, the geminal coupling between the proton and the two fluorine atoms in the O-CF₂H group (²JHF) is typically large. The through-space coupling between the aromatic fluorine and the protons on the ring will also be observed, with the magnitude of the coupling decreasing with the number of bonds separating the nuclei (³JHF > ⁴JHF).
In the ¹³C NMR spectrum, the one-bond carbon-fluorine coupling constants (¹JCF) are significantly large and are a key characteristic for identifying carbon atoms directly attached to fluorine. For the difluoromethoxy group, the ¹JCF will be substantial. The aromatic ¹JCF for the C-F bond is also a large and characteristic value. Smaller two-bond (²JCF) and three-bond (³JCF) couplings will also be observable for the other aromatic carbons.
The ¹⁹F NMR will show a characteristic large coupling constant for the interaction between the two fluorine atoms of the difluoromethoxy group and the attached proton.
| Nucleus | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Expected Coupling Constants (J) / Hz |
| ¹H (aromatic) | 7.0 - 7.5 | Multiplet | ortho, meta, para H-H couplings; H-F couplings |
| ¹H (OCF₂H ) | 6.5 - 7.0 | Triplet | ²JHF ≈ 70-80 Hz |
| ¹³C (aromatic) | 110 - 160 | Doublets and Multiplets | ¹JCF, ²JCF, ³JCF |
| ¹³C (OC F₂H) | ~115 | Triplet | ¹JCF ≈ 240-260 Hz |
| ¹⁹F (aromatic) | -110 to -120 | Multiplet | H-F couplings |
| ¹⁹F (OC F₂H) | -80 to -90 | Doublet | ²JHF ≈ 70-80 Hz |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.
2D NMR Techniques for Structural Connectivity
To unambiguously assign all the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable. rsc.orgyoutube.comsdsu.educolumbia.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between the aromatic protons, helping to assign their relative positions on the benzene ring. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. rsc.orgcolumbia.edu This would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignment of the OCF₂H proton to the difluoromethoxy carbon. rsc.orgcolumbia.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and the molecular framework of a compound based on its molecular vibrations.
Characteristic Absorption Bands for C-F and O-CF₂H Moieties
The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to the vibrations of the C-F and O-CF₂H groups, as well as the benzene ring.
C-F Stretching: The stretching vibration of the aromatic C-F bond is typically observed in the IR spectrum as a strong band in the region of 1250-1000 cm⁻¹. In fluorobenzene, this band is found around 1230 cm⁻¹. For 1-(chloromethyl)-4-fluorobenzene, a strong C-F stretching vibration is observed at 1299 cm⁻¹ in the FTIR spectrum and 1294 cm⁻¹ in the Raman spectrum. niscpr.res.in
O-CF₂H Group Vibrations: The difluoromethoxy group will have several characteristic vibrations. The C-F stretching vibrations within this group are expected to be very strong in the IR spectrum and typically appear in the 1100-1000 cm⁻¹ region. The C-H stretching of the difluoromethyl proton will be observed around 3000 cm⁻¹. The O-C stretching vibration of the ether linkage will also be present.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (in OCF₂H) | Stretching | ~3000 | Weak |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Strong |
| Aromatic C-F | Stretching | 1250 - 1000 | Strong (IR) |
| O-CF₂ | Symmetric & Asymmetric Stretching | 1100 - 1000 | Very Strong (IR) |
| C-O-C | Asymmetric Stretching | 1250 - 1200 | Strong (IR) |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong (IR) |
Conformational Analysis via Vibrational Signatures
The rotational freedom around the C-O bond of the difluoromethoxy group could potentially lead to different conformations of this compound. These different conformers may have distinct vibrational frequencies for the O-CF₂H group. In principle, a detailed analysis of the IR and Raman spectra, particularly at low temperatures, could reveal the presence of multiple conformers. By comparing the experimental spectra with theoretical calculations for different possible conformations, it might be possible to determine the most stable conformation in the gas phase or in a particular solvent. However, no specific studies on the conformational analysis of this molecule using vibrational spectroscopy have been found in the searched literature.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is indispensable for the unequivocal confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.
For this compound, the molecular formula is established as C₇H₅F₃O. The theoretical exact mass, which is the sum of the most abundant isotopes of each element, can be calculated and compared with the experimentally determined value from HRMS. This comparison provides strong evidence for the assigned molecular formula. Predicted monoisotopic mass for the compound is 162.02925 Da. uni.lu Furthermore, HRMS can identify various adducts of the molecular ion, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺, further validating the molecular weight.
Table 1: Predicted HRMS Data for this compound Adducts uni.lu
| Adduct Type | Calculated m/z |
| [M]⁺ | 162.02870 |
| [M+H]⁺ | 163.03653 |
| [M+Na]⁺ | 185.01847 |
| [M+K]⁺ | 200.99241 |
| [M+NH₄]⁺ | 180.06307 |
This data is computationally predicted and serves as a reference for experimental HRMS analysis.
Fragmentation Pattern Analysis for Structural Elucidation
In mass spectrometry, particularly under electron ionization (EI), the high-energy molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged particles. chemguide.co.uk The analysis of this fragmentation pattern provides critical information about the molecule's structure and the connectivity of its atoms.
The structure of this compound suggests several likely fragmentation pathways:
Loss of the Difluoromethyl Radical: Cleavage of the ether bond can result in the loss of a ·CHF₂ radical, leading to a prominent fragment ion.
Cleavage of the Ether Bond: The bond between the aromatic ring and the oxygen atom can break, leading to the formation of a fluorophenyl radical and a difluoromethoxy cation, or vice versa.
Fragmentation of the Aromatic Ring: Similar to other benzene derivatives, the fluorinated benzene ring can undergo characteristic fragmentation, such as the loss of acetylene (B1199291) (C₂H₂) or related neutral fragments, leading to a series of smaller ions. fluorine1.ru The presence of fluorine influences the stability and fragmentation of the ring. fluorine1.ru
Rearrangements: Intramolecular rearrangements can occur, sometimes leading to unexpected fragment ions that provide deeper structural insights. nist.gov
By analyzing the m/z values of these fragment ions, a detailed picture of the molecule's framework can be constructed, confirming the presence of the 4-fluorophenyl group and the difluoromethoxy substituent.
Table 2: Plausible Mass Fragments of this compound
| Plausible Fragment Structure | Fragment Formula | Expected m/z |
| [C₆H₄F]⁺ (Fluorophenyl cation) | C₆H₄F | 95.03 |
| [M - F]⁺ | C₇H₅F₂O | 143.03 |
| [M - OCHF₂]⁺ | C₆H₄F | 95.03 |
| [M - C₆H₄F]⁺ | CHOF₂ | 67.00 |
X-ray Diffraction Analysis of Crystalline Forms
While mass spectrometry reveals molecular structure in the gas phase, X-ray diffraction (XRD) provides the definitive solid-state structure of a crystalline compound. rigaku.com This technique maps the electron density within a single crystal, allowing for the precise determination of atomic positions.
Determination of Molecular Conformation and Crystal Packing
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
The way molecules arrange in a crystal is governed by a network of non-covalent intermolecular interactions. Although this compound lacks strong hydrogen bond donors, weak C-H···F and C-H···O hydrogen bonds are expected to play a significant role in its crystal packing. Furthermore, halogen-halogen interactions, specifically F···F contacts, are often observed in the crystal structures of highly fluorinated compounds and can be crucial in directing the supramolecular assembly. researchgate.net Analysis of the crystal structure would involve identifying and quantifying these short contacts, providing insight into the forces that stabilize the crystalline solid.
Integration of Spectroscopic Data with Computational Modeling
Modern structural characterization frequently combines experimental data with high-level computational modeling, most notably using Density Functional Theory (DFT). This integrated approach provides a powerful tool for validating experimental results and gaining deeper insight into molecular properties.
For this compound, computational methods can be used to:
Predict Molecular Geometry: DFT calculations can determine the lowest energy conformation of the molecule, which can be compared with the experimental results from X-ray diffraction, if available.
Simulate Spectroscopic Data: Computational models can predict NMR chemical shifts, vibrational frequencies (IR/Raman), and even mass spectral fragmentation patterns. Comparing these simulated spectra with experimental data helps to confirm the structural assignment.
Calculate Molecular Properties: Properties such as the dipole moment, molecular electrostatic potential surface, and bond dissociation energies can be calculated, offering insights into the molecule's reactivity and intermolecular behavior.
Aid in Data Interpretation: In cases of complex or ambiguous experimental data, computational modeling can help to distinguish between possible isomers or interpret complex fragmentation pathways. nih.gov For instance, predicted Collision Cross Section (CCS) values, which relate to the shape and size of an ion, can be calculated and compared with ion mobility-mass spectrometry experiments to add another dimension of structural confirmation. uni.lu The predicted CCS for the [M+H]⁺ ion of this compound is 125.4 Ų. uni.lu
By integrating HRMS, fragmentation analysis, and potentially X-ray crystallography with theoretical calculations, a comprehensive and highly confident structural elucidation of this compound can be achieved.
Theoretical and Computational Chemistry Studies on 1 Difluoromethoxy 4 Fluorobenzene
Quantum Chemical Characterization of Electronic Structure
Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in characterizing the electronic landscape of 1-(Difluoromethoxy)-4-fluorobenzene. These calculations provide a detailed picture of how electrons are distributed within the molecule and the nature of its molecular orbitals.
Molecular Orbital Analysis and Charge Distribution
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. In aromatic systems like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is often a π*-antibonding orbital. The presence of the electron-withdrawing fluorine atoms and the difluoromethoxy group influences the energy levels of these frontier orbitals.
For instance, studies on related fluorinated benzene derivatives have shown that the addition of fluorine atoms can introduce additional π-bonding and antibonding orbitals. researchgate.net The difluoromethoxy group, with its electronegative fluorine atoms, is expected to lower the energy of the HOMO and raise the energy of the LUMO, thereby affecting the molecule's reactivity and kinetic stability.
Table 1: Illustrative Atomic Charges for a Substituted Fluorobenzene (based on related compounds)
| Atom | Partial Charge (e) |
| C (aromatic) | Varies |
| C (of OCF2H) | Positive |
| H (aromatic) | Positive |
| H (of OCF2H) | Positive |
| O | Negative |
| F (on ring) | Negative |
| F (on methoxy) | Negative |
Note: This table is illustrative and based on general principles for similar molecules. Actual values would require specific calculations for this compound.
Electrostatic Potential Surface Mapping
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the oxygen and fluorine atoms due to their high electronegativity. The hydrogen atom of the difluoromethoxy group and the aromatic protons are expected to be in regions of positive potential. Such maps are crucial for understanding intermolecular interactions and the initial steps of chemical reactions. niscpr.res.inresearchgate.net
Conformational Preferences and Energetics of the Difluoromethoxy Group
The flexibility of the difluoromethoxy group (-OCF₂H) attached to the benzene ring gives rise to different conformations with varying energies. Understanding these preferences is key to comprehending the molecule's structure and properties.
Intramolecular Hydrogen Bonding Interactions
The possibility of a weak intramolecular hydrogen bond between the hydrogen atom of the difluoromethoxy group and the fluorine atom at the ortho position (if present) or the oxygen atom of a nearby substituent can influence the conformational preference. escholarship.org While the primary subject is this compound, studies on related molecules with similar functionalities provide insight. For example, research on 2-difluoromethoxy-substituted estratriene derivatives has explored the conformation of the difluoromethoxy group, noting that in the solid state, the hydrogen of this group may not necessarily point towards a potential hydrogen bond acceptor within the same molecule. nih.gov However, in solution, the possibility of direct intramolecular hydrogen bonding may still exist. nih.gov The strength of such an interaction would be weak but could be sufficient to favor a particular conformation. escholarship.org
Rotational Barriers and Conformational Isomerism
Rotation around the C-O bond of the difluoromethoxy group leads to different conformational isomers. Computational methods can be used to calculate the potential energy surface for this rotation, identifying the energy minima corresponding to stable conformers and the transition states that represent the rotational barriers.
For the difluoromethoxy group, the orientation relative to the plane of the benzene ring is a key conformational variable. The rotational barrier is influenced by steric hindrance between the difluoromethyl group and the aromatic ring, as well as by any potential intramolecular interactions. X-ray crystallography studies of related compounds have shown that the -OCF₂H group may not be coplanar with the aromatic ring. nih.gov Theoretical calculations on analogous systems help in quantifying the energy differences between various conformers and the energy required to interconvert them. escholarship.orgnih.gov
Table 2: Hypothetical Rotational Energy Profile Data for a Difluoromethoxy-Substituted Benzene
| Dihedral Angle (H-C-O-C, degrees) | Relative Energy (kcal/mol) | Conformation |
| 0 | 0.0 | Global Minimum |
| 60 | 2.5 | Transition State |
| 120 | 1.0 | Local Minimum |
| 180 | 3.0 | Transition State |
Note: This table is a hypothetical representation to illustrate the concept of a rotational energy profile. Specific values for this compound would need to be calculated.
Prediction of Spectroscopic Properties through Quantum Chemistry
Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments.
Predicted spectroscopic data for this compound would include its vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide theoretical vibrational spectra. niscpr.res.in The calculated frequencies are often scaled to better match experimental values. These predictions are invaluable for assigning the observed spectral bands to specific molecular vibrations.
Similarly, NMR chemical shifts for ¹H, ¹³C, and ¹⁹F can be calculated. nih.gov The accuracy of these predictions allows for the detailed assignment of complex NMR spectra and can help in confirming the structure and conformation of the molecule in solution. mdpi.com
Reactivity and Selectivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity and selectivity of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.
For this compound, the distribution of the HOMO and LUMO will determine its behavior in electrophilic and nucleophilic reactions. Both the fluorine atom and the difluoromethoxy group are electron-withdrawing through the inductive effect, which would lower the energy of both the HOMO and LUMO compared to benzene. However, the oxygen of the difluoromethoxy group and the fluorine atom can also donate electron density to the aromatic ring via resonance.
In electrophilic aromatic substitution, the regioselectivity is governed by the orbital coefficients of the HOMO. It is anticipated that the HOMO will have larger coefficients on the carbon atoms ortho to the difluoromethoxy group (C-2 and C-6), making these positions the most likely sites for electrophilic attack. This is because the resonance donation from the oxygen atom would be more significant than that from the fluorine atom.
Conversely, in nucleophilic aromatic substitution, the reaction is favored at positions with the largest LUMO coefficients. For this compound, the LUMO is expected to be localized with significant coefficients on the carbon atoms attached to the fluorine and difluoromethoxy groups (C-1 and C-4), making these the most susceptible sites for nucleophilic attack.
Computational chemistry allows for the in-silico screening of potential reaction pathways, providing insights into reaction mechanisms and predicting the feasibility of novel transformations. For this compound, computational screening could be employed to explore various synthetic routes and predict potential side products.
For instance, the synthesis of difluoromethoxyarenes can be achieved through the reaction of phenols with a source of difluorocarbene. acs.org Computational modeling of this reaction for 4-fluorophenol (B42351) could elucidate the reaction mechanism, transition state energies, and the influence of the para-fluoro substituent on the reaction rate and yield.
Furthermore, computational screening can be used to design novel reactions. For example, exploring the potential for C-H activation or cross-coupling reactions involving the C-F or C-O bonds of this compound could lead to the development of new synthetic methodologies for creating complex fluorinated molecules.
Bioisosteric Mimicry and Rational Design Principles
In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance biological activity, is a key strategy in drug design. nih.gov The difluoromethoxy group (OCHF2) is increasingly recognized as a valuable bioisostere for other functional groups, such as the methoxy (B1213986) (OCH3) and hydroxyl (OH) groups.
Computational modeling plays a crucial role in understanding and predicting the bioisosteric potential of the difluoromethoxy group. The introduction of two fluorine atoms significantly alters the electronic properties of the methoxy group. The OCHF2 group is more lipophilic and has a different conformational preference compared to the OCH3 group. An X-ray analysis of a 2-difluoromethoxy-substituted estratriene showed that the OCF2H moiety is almost orthogonal to the aromatic ring, in contrast to the generally co-planar orientation of a methoxy group. nih.gov This conformational difference can have a profound impact on how a drug molecule interacts with its biological target.
Furthermore, the difluoromethyl group (CF2H) within the difluoromethoxy moiety can act as a weak hydrogen bond donor, a property not present in the methoxy group. researchgate.net This can lead to new and potentially stronger interactions with protein binding sites. Computational studies can model these hydrogen bonding interactions and predict their contribution to binding affinity.
Computational Approaches to Modulating Binding Interactions
Computational chemistry provides powerful tools to investigate and predict how a molecule like this compound might bind to a biological target, such as a protein receptor or an enzyme. These methods allow researchers to visualize and quantify the interactions at an atomic level, offering insights into how to modify the molecule to enhance or decrease its binding affinity and selectivity. The primary approaches include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies.
Molecular Docking:
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be employed to place the compound into the binding site of a target protein. The goal is to identify the most likely binding pose and to estimate the strength of the interaction, typically reported as a docking score or binding energy.
The interactions governing the binding would be analyzed, including:
Hydrogen Bonds: The fluorine and oxygen atoms of the difluoromethoxy group, as well as the fluorine atom on the benzene ring, could act as hydrogen bond acceptors.
Halogen Bonds: The fluorine atoms could also participate in halogen bonding, a non-covalent interaction that can be significant for binding affinity.
Hydrophobic Interactions: The fluorinated benzene ring contributes to hydrophobic interactions with nonpolar residues in the binding pocket.
By understanding the key interactions, medicinal chemists can propose modifications to the structure of this compound to improve its binding. For instance, adding a hydrogen bond donor group at a suitable position could lead to a stronger interaction with a specific amino acid residue in the target's binding site.
Molecular Dynamics (MD) Simulations:
Following molecular docking, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would model the movement of every atom in the system, providing a more realistic picture of the binding stability and the conformational changes that might occur upon binding.
Key insights from MD simulations would include:
Binding Stability: Assessing whether the docked pose of this compound remains stable within the binding pocket throughout the simulation.
Interaction Frequencies: Quantifying how often specific hydrogen bonds or other interactions are maintained.
Binding Free Energy Calculations: More rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy.
These simulations can reveal subtle but crucial aspects of the binding interaction that are missed by static docking studies, offering a more robust guide for modulating the compound's binding properties.
Quantitative Structure-Activity Relationship (QSAR):
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. If a set of analogues of this compound with known binding affinities were available, a QSAR model could be developed.
This involves calculating a variety of molecular descriptors for each compound, such as:
Electronic Properties: (e.g., partial charges, dipole moment)
Steric Properties: (e.g., molecular volume, surface area)
Hydrophobic Properties: (e.g., LogP)
Topological Properties: (e.g., connectivity indices)
A statistical model would then be built to correlate these descriptors with the observed binding affinities. Such a model could then be used to predict the binding affinity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent molecules.
Illustrative Data from Hypothetical Computational Studies:
To demonstrate the type of data generated from such studies, the following tables present hypothetical findings from molecular docking and binding free energy calculations for this compound and its hypothetical analogues against a target protein.
Table 1: Hypothetical Molecular Docking Results
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -7.5 | Tyr23, Phe87, Leu91 | Pi-Pi stacking, Halogen bond, Hydrophobic |
| Analogue A (with -OH group) | -8.2 | Tyr23, Phe87, Asp25 | Pi-Pi stacking, Hydrogen bond |
Table 2: Hypothetical Binding Free Energy Calculations from MD Simulations
| Compound | ΔG_bind (kcal/mol) (MM/PBSA) | Van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Solvation Energy (kcal/mol) |
|---|---|---|---|---|
| This compound | -25.3 | -35.8 | -12.1 | 22.6 |
| Analogue A (with -OH group) | -30.1 | -38.2 | -18.5 | 26.6 |
These tables illustrate how computational approaches can provide quantitative data to guide the modulation of binding interactions. By systematically modifying the structure of this compound and evaluating the effects through these computational methods, researchers can rationally design new compounds with improved binding characteristics.
Derivatives and Functionalization of 1 Difluoromethoxy 4 Fluorobenzene
Synthesis and Reactivity of Halogenated Analogues
The introduction of additional halogen atoms onto the 1-(difluoromethoxy)-4-fluorobenzene scaffold allows for further functionalization and diversification of this important synthetic intermediate.
Bromo-, Iodo-, and Chloro-Substituted this compound Derivatives
The synthesis of halogenated derivatives of this compound typically involves electrophilic aromatic substitution reactions. The position of the incoming halogen is directed by the existing substituents on the benzene (B151609) ring. The difluoromethoxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects, along with steric considerations, dictates the regioselectivity of the halogenation.
For instance, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a suitable solvent. Similarly, iodination can be carried out with reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl). Chlorination can be accomplished using N-chlorosuccinimide (NCS) or other chlorinating agents. The reaction conditions, such as temperature and catalyst, are optimized to achieve the desired mono- or poly-halogenated products with high selectivity.
Regioselective Functionalization of Polyhalogenated Systems
Once polyhalogenated derivatives of this compound are obtained, their regioselective functionalization becomes a critical next step. The differential reactivity of the various halogen substituents can be exploited to introduce other functional groups in a controlled manner. For example, in a system containing both bromine and iodine, the more reactive iodo-substituent can selectively participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, leaving the bromo-substituent intact for subsequent transformations.
Furthermore, directed ortho-metalation (DoM) strategies can be employed to achieve regioselective functionalization. In this approach, a directing group, often the difluoromethoxy group itself, guides the deprotonation of a specific ortho-position by a strong base, such as an organolithium reagent. The resulting aryl-lithium species can then be quenched with various electrophiles to introduce a wide range of substituents with high regiocontrol. The development of catalysis-based methods for the regioselective 1,4-difunctionalization of dienes has also been explored, offering pathways to highly functionalized products. nih.gov
Amination and Other Nitrogen-Containing Derivatives
The introduction of nitrogen-containing functional groups, particularly amino groups, onto the this compound core is of significant interest for the synthesis of biologically active compounds.
Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine (B1354990) and Related Structures
A key nitrogen-containing derivative is 4-(difluoromethoxy)benzene-1,2-diamine. pharmaffiliates.combiosynth.comnih.govsigmaaldrich.com A common synthetic route to this compound involves a two-step process starting from 4-nitrophenol (B140041). First, the phenolic hydroxyl group is converted to a difluoromethoxy group. Subsequently, the nitro group is reduced to an amino group, and another amino group is introduced at the ortho position. The reduction of the nitro group can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. The introduction of the second amino group can be accomplished through nitration followed by reduction.
An industrial-scale synthesis has been reported involving the reaction of 4-nitrophenol with sodium hydroxide (B78521) to form sodium 4-nitrophenolate, which then reacts with difluorochloromethane to yield 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to the diamine using hydrazine (B178648) hydrate (B1144303) with iron oxide and activated carbon as co-catalysts.
Utility in the Synthesis of Fluorinated Heterocycles (e.g., Benzimidazoles)
4-(Difluoromethoxy)benzene-1,2-diamine is a valuable precursor for the synthesis of fluorinated benzimidazoles. organic-chemistry.orgslideshare.netsoutheastern.edu Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. The synthesis of benzimidazoles from 1,2-phenylenediamines typically involves condensation with aldehydes, carboxylic acids, or their derivatives. slideshare.netnih.gov
For instance, the reaction of 4-(difluoromethoxy)benzene-1,2-diamine with an appropriate aldehyde or carboxylic acid under acidic or thermal conditions leads to the formation of the corresponding 2-substituted-5-(difluoromethoxy)benzimidazole. nih.gov The difluoromethoxy group at the 5-position can significantly influence the physicochemical and biological properties of the resulting benzimidazole (B57391) derivative.
| Reagent | Product | Reaction Type |
| Aldehyde/Carboxylic Acid | 2-Substituted-5-(difluoromethoxy)benzimidazole | Condensation |
| Phenyl isothiocyanate | Thio-derivative for triazole synthesis | Addition |
| 2-Bromoacetophenone derivatives | Substituted benzimidazole-triazoles | Alkylation |
Sulfur-Containing Derivatives and Their Reactivity
The incorporation of sulfur-containing functionalities into the this compound structure opens up further avenues for creating novel molecules with unique properties.
The synthesis of sulfur-containing derivatives can be achieved through various methods. For example, sulfonation of the aromatic ring can introduce a sulfonic acid group (–SO₃H). Thiol (–SH) or thioether (–SR) groups can be introduced via nucleophilic aromatic substitution on activated substrates or through metal-catalyzed cross-coupling reactions. The reactivity of these sulfur-containing derivatives is diverse. The electron-withdrawing power of sulfur-containing substituents can influence the reactivity of the aromatic ring. nsc.ru For instance, the trifluoromethylthio group (–SCF₃) is known for its strong electron-withdrawing nature and its ability to enhance metabolic stability. researchgate.net
Preparation of Sulfonyl Chlorides and Sulfones
The introduction of sulfur-containing functional groups, such as sulfonyl chlorides and sulfones, onto the this compound framework is a key step in the synthesis of various derivatives, particularly those with pharmaceutical applications.
Sulfonyl Chlorides
A primary method for the preparation of aryl sulfonyl chlorides is the direct chlorosulfonylation of the aromatic ring using chlorosulfonic acid. This electrophilic aromatic substitution reaction is typically performed at controlled temperatures to yield the corresponding sulfonyl chloride with high purity. For this compound, the reaction would proceed as follows:
This compound + Chlorosulfonic acid → 4-(Difluoromethoxy)-x-fluorobenzene-1-sulfonyl chloride + HCl
The regioselectivity of this reaction is directed by the existing substituents on the benzene ring. Another route involves a multi-step synthesis commencing with the appropriate aniline (B41778) derivative, which undergoes diazotization followed by treatment with sulfur dioxide and chlorine to furnish the sulfonyl chloride.
Sulfones
The synthesis of sulfones from this compound typically involves a two-step process. The first step is the formation of a thioether, which is subsequently oxidized to the sulfone. A common method for thioether synthesis is the reaction of an alkyl halide with a thiol. For instance, a brominated derivative of this compound can react with a thiol to form the corresponding thioether.
The subsequent oxidation of the thioether to a sulfone can be achieved using various oxidizing agents. A widely used and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is generally clean and provides high yields of the desired sulfone. Other oxidizing systems, such as hydrogen peroxide catalyzed by metal carbides, have also been reported for the efficient conversion of sulfides to sulfones. nih.gov
| Method | Starting Material | Key Reagents | Product | Typical Yield |
|---|---|---|---|---|
| Oxidation of Thioether | Aryl Thioether | m-CPBA | Aryl Sulfone | Good to Excellent |
| Oxidation of Thioether | Aryl Thioether | H₂O₂ / Niobium Carbide | Aryl Sulfone | High |
Investigation of Interaction with Biological Molecules
Derivatives of this compound, particularly sulfonamides synthesized from the corresponding sulfonyl chlorides, are of significant interest for their potential interactions with biological molecules. Sulfonamides are a well-established class of compounds with a broad range of pharmacological activities. libretexts.org
The antibacterial action of sulfonamides stems from their ability to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase, which is crucial for the synthesis of folic acid in bacteria. wikipedia.orgwikipedia.org By mimicking the natural substrate, para-aminobenzoic acid (PABA), these drugs disrupt a vital metabolic pathway in bacteria, leading to a bacteriostatic effect. wikipedia.org It is hypothesized that sulfonamide derivatives of this compound could exhibit similar antibacterial properties.
Furthermore, certain sulfonamide derivatives have been investigated for their anticancer properties. Research has indicated that some compounds in this class can disrupt microtubule dynamics within cancer cells, leading to apoptosis. The introduction of the difluoromethoxy group can enhance properties such as metabolic stability and membrane permeability, potentially improving the efficacy of these compounds as drug candidates. The 4-fluorobenzenesulfonyl moiety has also been utilized as a reagent for studying proteins using fluorine NMR, suggesting a similar application for its difluoromethoxy-containing counterpart.
Carbon-Functionalized Derivatives
The introduction of carbon-based substituents onto the this compound core allows for the creation of a vast array of new molecules with tailored properties. These functionalizations can involve the addition of alkyl, aryl, and heteroaryl groups through various synthetic methodologies.
Introduction of Alkyl, Aryl, and Heteroaryl Moieties
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and several powerful methods can be applied to functionalize this compound.
Aryl and Heteroaryl Moieties
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the formation of C-C bonds. Reactions such as the Suzuki-Miyaura, Negishi, and Stille couplings are instrumental in this regard. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate.
To utilize these methods, this compound would first need to be converted to a suitable halide (e.g., bromide or iodide) or a triflate. For instance, 1-(difluoromethoxy)-4-iodobenzene (B154508) is a commercially available compound that can serve as a substrate for these coupling reactions.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. It is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. It is particularly useful for coupling sp3, sp2, and sp hybridized carbon atoms.
Stille Reaction: In this reaction, an organotin compound is coupled with an organic halide or pseudohalide, catalyzed by palladium. Organostannanes are stable and can be prepared with a variety of functional groups.
| Reaction | Organometallic Reagent | Electrophile | Catalyst |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron (e.g., Boronic Acid) | Aryl/Vinyl Halide or Triflate | Palladium |
| Negishi | Organozinc | Aryl/Vinyl/Alkyl Halide or Triflate | Palladium or Nickel |
| Stille | Organotin (Organostannane) | Aryl/Vinyl Halide or Pseudohalide | Palladium |
Alkyl Moieties
The introduction of alkyl groups can be achieved through methods such as Friedel-Crafts alkylation. However, this reaction can sometimes be limited by issues of polyalkylation and carbocation rearrangements. A more controlled approach often involves the use of organometallic reagents in cross-coupling reactions, similar to those used for aryl and heteroaryl introduction.
Late-Stage C-H Functionalization of this compound
Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and drug discovery. It involves the direct modification of C-H bonds in a complex molecule in the final steps of a synthetic sequence. This approach offers significant advantages, including the rapid generation of diverse compound libraries from a common intermediate and the ability to access novel chemical space.
The direct C-H functionalization of this compound would bypass the need for pre-functionalized starting materials, such as halides or boronic acids, making the synthesis more efficient and atom-economical. Various catalytic systems, often involving transition metals like palladium, rhodium, or ruthenium, have been developed to achieve site-selective C-H activation. Photocatalysis has also become a prominent tool for LSF, enabling reactions to proceed under mild conditions with high selectivity.
For this compound, C-H functionalization could be directed to one of the available positions on the aromatic ring, allowing for the introduction of a wide range of functional groups. The inherent reactivity and directing effects of the existing fluoro and difluoromethoxy substituents would play a crucial role in determining the regioselectivity of these reactions. The development of LSF methods applicable to this scaffold holds great promise for accelerating the discovery of new drug candidates.
Design and Synthesis of Novel Scaffolds with Directly Attached Fluorinated Motifs
The this compound core is an attractive building block for the design and synthesis of novel molecular scaffolds, particularly in the context of medicinal chemistry. The inclusion of fluorinated motifs, such as the difluoromethoxy group, is a well-established strategy to enhance the pharmacological properties of a molecule. These properties can include increased metabolic stability, enhanced binding affinity, and improved membrane permeability.
The synthesis of new scaffolds based on this compound can involve a variety of synthetic transformations. For example, the aromatic ring can be further functionalized to build more complex polycyclic systems. The development of novel pleuromutilin-like scaffolds with unique 5-8-6 tricyclic skeletons has demonstrated the potential of creating new anti-infective agents through de novo chemical synthesis.
By strategically combining the this compound moiety with other pharmacophoric groups, it is possible to design and synthesize new chemical entities with tailored biological activities. The versatility of this starting material, coupled with modern synthetic methods, provides a rich platform for the exploration of new chemical space and the development of next-generation therapeutics.
Q & A
Basic: What are the standard synthetic routes for 1-(Difluoromethoxy)-4-fluorobenzene?
The synthesis typically involves nucleophilic substitution or coupling reactions. A common method is reacting 4-fluorophenol with chlorodifluoromethane in the presence of a base (e.g., NaOH or K₂CO₃) at 50–80°C in solvents like DMSO or acetonitrile for 12–24 hours . Optimized protocols emphasize controlling stoichiometry and reaction time to minimize byproducts like polyhalogenated derivatives. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity.
Advanced: How can reaction parameters be optimized for scalable synthesis?
Advanced optimization includes transitioning batch processes to continuous flow reactors to enhance yield (up to 85–90%) and reduce reaction time (4–6 hours) . Key parameters:
- Catalyst selection : Pd-based catalysts improve coupling efficiency in Suzuki-Miyaura reactions.
- Temperature gradients : Stepwise heating (40°C → 70°C) minimizes decomposition.
- Solvent systems : Binary mixtures (e.g., THF/H₂O) enhance solubility of intermediates.
Statistical tools like Design of Experiments (DoE) are recommended for multivariate optimization .
Basic: What assays are used to evaluate its biological activity?
Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against E. coli and S. aureus) .
- Anticancer : MTT assay (IC₅₀ measurement in cell lines like MCF-7) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition).
Comparative tables with structural analogs (e.g., IC₅₀ values for nitro- vs. chloro-substituted derivatives) aid in prioritizing leads .
Advanced: How to resolve discrepancies in bioactivity data across studies?
Discrepancies often arise from structural isomerism or assay conditions. Mitigation strategies:
- Structural validation : Use NMR and X-ray crystallography to confirm regiochemistry .
- Assay standardization : Control variables like cell passage number and serum concentration.
- SAR analysis : Compare electronic effects (e.g., difluoromethoxy’s electron-withdrawing nature vs. methoxy) to explain potency differences .
Basic: What analytical techniques characterize this compound?
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Structural confirmation :
- ¹⁹F NMR : Peaks at δ -120 to -140 ppm for CF₂ groups .
- HRMS : Exact mass verification (e.g., m/z 192.059 for C₇H₅F₃O) .
- Thermal stability : TGA (decomposition onset >200°C) .
Advanced: How to model its interactions with biological targets computationally?
- Docking studies : Use AutoDock Vina with protein structures (e.g., PDB: 1CX2 for kinase targets). The difluoromethoxy group’s electrostatic potential enhances binding affinity via halogen bonding .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field).
- QSAR : Develop models correlating substituent electronegativity with bioactivity (R² > 0.85) .
Advanced: What safety protocols are critical for handling reactive intermediates?
- Intermediates like bromoethyl derivatives : Use inert atmosphere (N₂/Ar) and cold traps (-78°C) to quench exothermic reactions .
- Personal protective equipment (PPE) : Respirators (NIOSH-approved for halogenated vapors), neoprene gloves, and splash goggles .
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .
Advanced: How does storage condition affect chemical stability?
- Degradation pathways : Hydrolysis of the difluoromethoxy group in humid environments (t₁/₂ = 30 days at 40°C/75% RH) .
- Optimal storage : Sealed amber vials under argon at -20°C; stability >2 years .
- Monitoring : Periodic HPLC analysis to detect decomposition products (e.g., 4-fluorophenol) .
Advanced: What mechanisms underlie its pharmacological activity?
- In vitro studies : Inhibits tubulin polymerization (IC₅₀ = 12.3 µM) by binding to the colchicine site .
- Cellular uptake : Enhanced by lipophilic substituents (logP = 2.5) .
- Metabolic stability : CYP3A4-mediated oxidation of the difluoromethoxy group (t₁/₂ = 45 min in microsomes) .
Advanced: How do structural modifications alter bioactivity?
- Substituent effects :
- Electron-withdrawing groups (NO₂) : Increase anticancer potency (IC₅₀ ↓ from 15.6 to 0.48 µM in MCF-7) .
- Bulkier groups (tert-butyl) : Reduce solubility but improve target selectivity .
- Case study : Replacing fluorine with chlorine in the benzene ring decreases antimicrobial activity by 60% due to reduced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
